2-(2-(((Furan-2-ylmethyl)amino)methyl)-6-methoxyphenoxy)acetic acid
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Overview
Description
2-(2-(((Furan-2-ylmethyl)amino)methyl)-6-methoxyphenoxy)acetic acid is an organic compound that features a furan ring, a methoxy group, and a phenoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(((Furan-2-ylmethyl)amino)methyl)-6-methoxyphenoxy)acetic acid can be achieved through a multi-step process. One common method involves the following steps:
Formation of the furan-2-ylmethylamine: This can be synthesized by reacting furfural with ammonia or an amine under reductive conditions.
Coupling with 6-methoxyphenol: The furan-2-ylmethylamine is then coupled with 6-methoxyphenol using a suitable coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the acetic acid moiety: The resulting intermediate is then reacted with chloroacetic acid under basic conditions to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-(((Furan-2-ylmethyl)amino)methyl)-6-methoxyphenoxy)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The furan ring can be reduced to tetrahydrofuran derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted phenoxyacetic acids.
Scientific Research Applications
2-(2-(((Furan-2-ylmethyl)amino)methyl)-6-methoxyphenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-(((Furan-2-ylmethyl)amino)methyl)-6-methoxyphenoxy)acetic acid involves its interaction with specific molecular targets. The furan ring and phenoxyacetic acid moiety can interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in metabolic processes or bind to receptors to alter cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: A simpler furan derivative with similar reactivity.
6-Methoxyphenoxyacetic acid: Shares the phenoxyacetic acid moiety but lacks the furan ring.
2,5-Furandicarboxylic acid: Another furan derivative with two carboxylic acid groups.
Uniqueness
2-(2-(((Furan-2-ylmethyl)amino)methyl)-6-methoxyphenoxy)acetic acid is unique due to its combination of a furan ring, a methoxy group, and a phenoxyacetic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
Molecular Formula |
C15H17NO5 |
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Molecular Weight |
291.30 g/mol |
IUPAC Name |
2-[2-[(furan-2-ylmethylamino)methyl]-6-methoxyphenoxy]acetic acid |
InChI |
InChI=1S/C15H17NO5/c1-19-13-6-2-4-11(15(13)21-10-14(17)18)8-16-9-12-5-3-7-20-12/h2-7,16H,8-10H2,1H3,(H,17,18) |
InChI Key |
IVZPUXXHHAIQQC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OCC(=O)O)CNCC2=CC=CO2 |
Origin of Product |
United States |
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